1-Benzoyl-4-[(2-fluorophenyl)methyl]piperazine
Description
1-Benzoyl-4-[(2-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzoyl group and a fluorophenylmethyl group attached to the piperazine ring
Properties
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)14-20-10-12-21(13-11-20)18(22)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCKEPBNQOKQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-[(2-fluorophenyl)methyl]piperazine typically involves the reaction of 1-benzoylpiperazine with 2-fluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-4-[(2-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Benzoyl-4-[(2-fluorophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-[(2-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but it is thought to involve the modulation of calcium channels and other ion channels .
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with similar structural features but lacking the benzoyl group.
1-Benzoylpiperazine: Similar but without the fluorophenylmethyl group.
4-[(2-Fluorophenyl)methyl]piperazine: Similar but without the benzoyl group
Uniqueness: 1-Benzoyl-4-[(2-fluorophenyl)methyl]piperazine is unique due to the presence of both the benzoyl and fluorophenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry .
Biological Activity
1-Benzoyl-4-[(2-fluorophenyl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
1-Benzoyl-4-[(2-fluorophenyl)methyl]piperazine is a piperazine derivative that has been studied for various pharmacological activities. Its structure includes a benzoyl group and a fluorophenyl moiety, which may contribute to its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine ring is known for its ability to form hydrogen bonds and engage in π-π interactions, which are crucial for binding to biological targets.
- Receptor Interaction : Piperazine derivatives often act as ligands for neurotransmitter receptors, such as serotonin and dopamine receptors. The presence of the fluorine atom may enhance lipophilicity and receptor affinity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions or apoptosis in cancer cells.
Anticancer Properties
Recent studies have evaluated the anticancer potential of piperazine derivatives, including 1-benzoyl-4-[(2-fluorophenyl)methyl]piperazine. In vitro assays have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Benzoyl-4-[(2-fluorophenyl)methyl]piperazine | MCF7 (breast cancer) | 5.2 | Induces apoptosis via caspase activation |
| 1-Benzoyl-4-[(2-fluorophenyl)methyl]piperazine | HeLa (cervical cancer) | 6.8 | Inhibits cell proliferation |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Study 1: Evaluation Against Breast Cancer Cells
A study conducted by Guillén-Mancina et al. involved testing a series of piperazine derivatives against MCF7 breast cancer cells. The results indicated that compounds with similar structural motifs to 1-benzoyl-4-[(2-fluorophenyl)methyl]piperazine showed significant anticancer activity, with IC50 values comparable to established chemotherapeutics like docetaxel .
Study 2: Mechanistic Insights
In another investigation, the mechanism by which 1-benzoyl-4-[(2-fluorophenyl)methyl]piperazine induced apoptosis was explored. The study revealed that the compound activates caspase pathways leading to programmed cell death in cancer cells. This suggests potential utility in combination therapies aimed at enhancing the efficacy of existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
